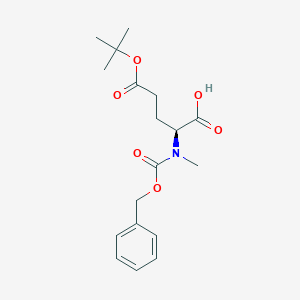
Dicyclohexylamine (S)-2-(((benzyloxy)carbonyl)(methyl)amino)-3-phenylpropanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dicyclohexylamine (S)-2-(((benzyloxy)carbonyl)(methyl)amino)-3-phenylpropanoate, commonly referred to as DCA, is a synthetic organic compound used in scientific research and laboratory experiments. DCA is a versatile molecule that has been used in the synthesis of various compounds and in the study of biochemical and physiological processes. DCA has been extensively studied in the field of chemistry, biochemistry, and pharmacology, and has a wide range of applications in laboratory research.
Applications De Recherche Scientifique
Metabolism and Detection of Related Compounds
- Metabolism of Tranylcypromine : A study explored the metabolism of tranylcypromine, analyzing its potential to metabolize into amphetamine or 1-amino-3-phenylpropane in both rats and humans. The findings indicated that the cyclopropyl ring of tranylcypromine does not significantly open to form amphetamine at usual doses, suggesting a specific metabolic pathway that could be relevant for understanding the metabolism of similar compounds (Sherry et al., 2000).
Exposure and Effects of Heterocyclic Amines
- Exposure to Heterocyclic Amines : Research has shown that humans are continuously exposed to mutagenic heterocyclic amines (HAs) through cooked foods. The study quantified the levels of carcinogenic HAs in various foods and suggested that humans are exposed to these compounds in their normal diet, raising concerns about potential health risks (Wakabayashi et al., 1993).
Novel Psychoactive Substances
- Analysis of Arylcyclohexylamine Compounds : A case study highlighted the use of molecular networking to elucidate the intake of new psychoactive substances (NPS), including arylcyclohexylamine compounds, in an intensive care intoxication case. This approach demonstrated the potential for identifying and quantifying various NPS in clinical settings, providing insights into the complexities of NPS exposure and effects (Pelletier et al., 2021).
Allergic Reactions and Contact Dermatitis
- Contact Allergy to Chemical Compounds : Studies have identified allergic reactions to specific chemical compounds used in industrial settings, such as dicyclohexylcarbodiimide, highlighting the importance of understanding the allergenic potential of chemical agents in the workplace and developing appropriate safety measures (Hoffman & Adams, 1989).
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
N-cyclohexylcyclohexanamine;(2S)-2-[methyl(phenylmethoxycarbonyl)amino]-3-phenylpropanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO4.C12H23N/c1-19(18(22)23-13-15-10-6-3-7-11-15)16(17(20)21)12-14-8-4-2-5-9-14;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h2-11,16H,12-13H2,1H3,(H,20,21);11-13H,1-10H2/t16-;/m0./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTUIWQIMHYBPLV-NTISSMGPSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(CC1=CC=CC=C1)C(=O)O)C(=O)OCC2=CC=CC=C2.C1CCC(CC1)NC2CCCCC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN([C@@H](CC1=CC=CC=C1)C(=O)O)C(=O)OCC2=CC=CC=C2.C1CCC(CC1)NC2CCCCC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H42N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40576719 |
Source


|
| Record name | N-[(Benzyloxy)carbonyl]-N-methyl-L-phenylalanine--N-cyclohexylcyclohexanamine (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40576719 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
494.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dicyclohexylamine (S)-2-(((benzyloxy)carbonyl)(methyl)amino)-3-phenylpropanoate | |
CAS RN |
2899-08-3 |
Source


|
| Record name | N-[(Benzyloxy)carbonyl]-N-methyl-L-phenylalanine--N-cyclohexylcyclohexanamine (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40576719 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














